

Sigmoidin A prenylated flavanone structure

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Compound of Interest

Compound Name:	Sigmoidin A
CAS No.:	87746-48-3
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Technical Monograph: Sigmoidin A Structural Characterization, Biosynthesis, and Pharmacological Mechanisms

Executive Summary

Sigmoidin A (SGN) is a polyphenolic secondary metabolite belonging to the class of prenylated flavanones.^{[1][2][3]} Predominantly isolated from the genus *Erythrina* (Fabaceae), specifically *Erythrina sigmoidea*, it represents a critical scaffold in medicinal chemistry due to its dualistic redox behavior. While structurally derived from the flavanone eriodictyol, the addition of isoprenoid (prenyl) chains significantly alters its lipophilicity and membrane permeability.

Current research highlights **Sigmoidin A** as a "Janus-faced" molecule: it acts as a potent antioxidant in normal physiological conditions but exhibits pro-oxidant, cytotoxic mechanisms in the presence of transition metals (e.g., Cu^{2+}) within cancer cells. This guide delineates its chemical architecture, isolation protocols, and the mechanistic basis of its bioactivity.

Chemical Architecture & Stereochemistry

Sigmoidin A is distinct from its parent flavonoid, eriodictyol, by the presence of two prenyl (3-methylbut-2-en-1-yl) moieties on the B-ring.[3]

2.1 Structural Nomenclature

- IUPAC Name: (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one[3][4]
- Common Name: **Sigmoidin A**[1][2][4]
- Chemical Formula: C₂₅H₂₈O₆[3][4]
- Molecular Weight: 424.49 g/mol [3][4]
- Classification: Diprenylated Flavanone[3]

2.2 Structural Topology

The core skeleton consists of a 15-carbon phenylpropanoid framework (C6-C3-C6).[3] The distinguishing features of **Sigmoidin A** are:

- Flavanone Backbone: A saturated C2-C3 bond in the C-ring, distinguishing it from flavones. [3]
- B-Ring Substitution: The phenyl ring at position 2 is heavily substituted.[3] Unlike eriodictyol (3',4'-OH), **Sigmoidin A** possesses hydroxyl groups at C-3' and C-4', and prenyl chains at C-2' and C-5'. [3]
- Stereochemistry: The C-2 position is chiral, typically existing in the (2S) configuration in natural isolates, resulting in a levorotatory optical rotation.

Feature	Position	Functional Group	Role in Bioactivity
A-Ring	C-5, C-7	Hydroxyl (-OH)	H-bonding, Antioxidant capacity (Resonance stabilization)
C-Ring	C-4	Carbonyl (C=O)	Metal chelation site (with C-5 OH)
B-Ring	C-3', C-4'	Hydroxyl (-OH)	Catechol moiety; critical for redox cycling and radical scavenging
B-Ring	C-2', C-5'	Prenyl	Lipophilicity, Membrane insertion, Steric hindrance

Biosynthesis and Isolation Protocols

3.1 Biosynthetic Pathway

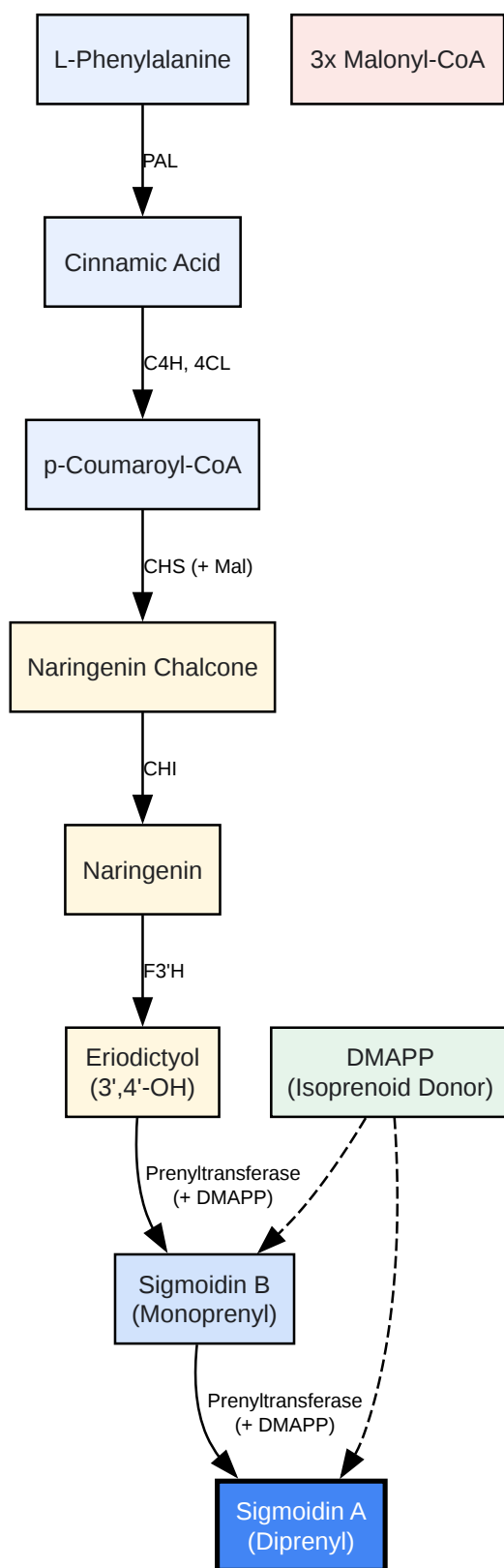
Sigmoidin A biosynthesis involves the convergence of the Shikimate pathway (phenylpropanoid precursors) and the MEP/DOXP pathway (isoprenoid precursors).[3]

- Precursor: Naringenin chalcone

Eriodictyol.[3]

- Enzymatic Step: Prenyltransferases (PTs) attach dimethylallyl pyrophosphate (DMAPP) units to the flavonoid skeleton.[3]
- Regioselectivity: Specific aromatic prenyltransferases direct the alkylation to the 2' and 5' positions of the B-ring.[3]

3.2 Visualization: Biosynthetic Logic Flow[3]



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Figure 1: Proposed biosynthetic pathway of **Sigmoidin A** from phenylpropanoid and isoprenoid precursors.

3.3 Isolation Methodology

The following protocol is standardized for extracting prenylated flavanones from Erythrina stem bark.

Reagents: Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc), Silica Gel 60.

- Extraction:
 - Macerate air-dried, powdered stem bark of *Erythrina sigmoidea* in MeOH for 48 hours at room temperature.
 - Concentrate filtrate under reduced pressure to yield crude extract.[3]
- Partitioning:
 - Suspend crude extract in water.[3]
 - Partition sequentially with Hexane (to remove lipids/waxes) and EtOAc.[3]
 - Collect the EtOAc fraction (rich in flavonoids).[3]
- Chromatographic Separation:
 - Stationary Phase: Silica gel column chromatography.[3]
 - Mobile Phase: Gradient elution using Hexane:EtOAc (starting 100:0 0:100).
 - Target Fraction: **Sigmoidin A** typically elutes in semi-polar fractions (e.g., Hexane:EtOAc 70:30 or 60:40).
- Purification:

- Subject semi-purified fractions to Sephadex LH-20 (eluent: MeOH) or preparative TLC/HPLC for final isolation.[3]
- Yield: Approximately 0.01% - 0.05% dry weight.[3]

Analytical Characterization (The Fingerprint)[3]

To validate the identity of **Sigmoidin A**, researchers must confirm the presence of the diprenylated B-ring.[3]

Spectroscopic Method	Key Diagnostic Signals (Solvent: CDCl ₃ or Acetone-d ₆)	Interpretation
¹ H NMR	~5.30 (dd, J=12, 3 Hz, H-2)	Characteristic Flavanone C-ring proton.[3]
¹ H NMR	~1.65, 1.75 (s, methyls)	Gem-dimethyl groups of prenyl chains.[3]
¹ H NMR	~3.30 (d, J=7 Hz, -CH ₂ -)	Methylene bridge of prenyl group attached to aromatic ring.[3]
¹ H NMR	~5.20 (t, J=7 Hz, =CH-)	Vinylic proton of prenyl group. [3]
¹³ C NMR	~196.0 (C=O)	Carbonyl carbon (C-4).[3]
¹³ C NMR	~21.0, 28.0, 122.0, 131.0	Prenyl group carbons.
Mass Spec (EIMS)	m/z 424 [M] ⁺	Molecular ion confirms C ₂₅ H ₂₈ O ₆ . [3]
Mass Spec (Frag)	m/z 153 (RDA Fragment)	Retro-Diels-Alder cleavage often yields A-ring fragment (unchanged 5,7-OH).[3]

Pharmacological Mechanisms[3][7][8]

Sigmoidin A exhibits a complex pharmacological profile driven by its catechol B-ring (3',4'-OH) and lipophilic prenyl side chains.[3]

5.1 Antioxidant vs. Pro-oxidant (The Copper Switch)

Unlike simple flavonoids, **Sigmoidin A** exhibits a transition metal-dependent toxicity mechanism, particularly relevant in oncology.[3]

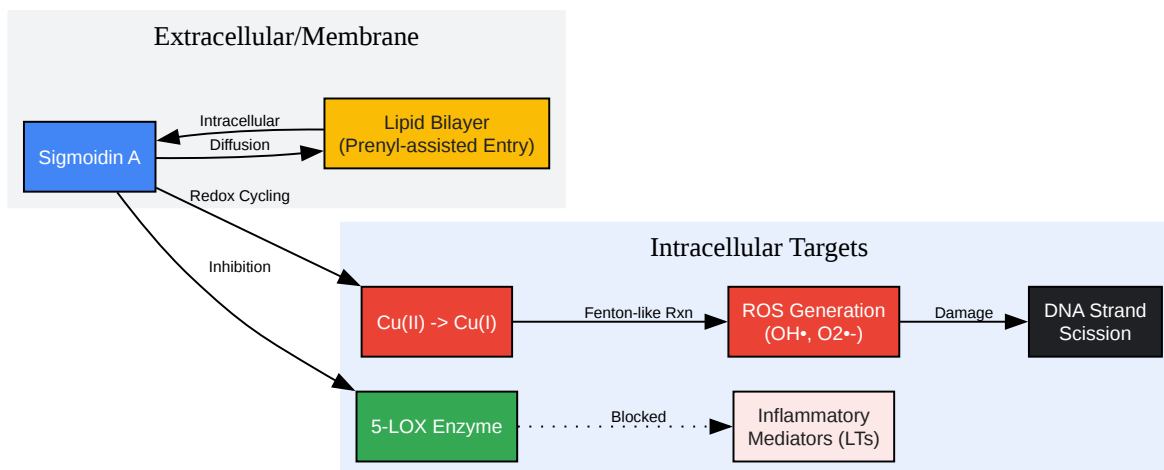
- Context A: Healthy Cells (Antioxidant)[3]
 - Mechanism: Direct scavenging of ROS (DPPH, Hydroxyl radicals) via H-atom transfer from phenolic hydroxyls.[3]
 - Outcome: Cytoprotection.[3]
- Context B: Cancer Cells + Cu(II) (Pro-oxidant)[3]
 - Mechanism: **Sigmoidin A** reduces Cu(II) to Cu(I).[1][2][3] The re-oxidation of Cu(I) by molecular oxygen generates superoxide anions and hydroxyl radicals in close proximity to DNA.[3]
 - Outcome: Oxidative DNA strand scission and apoptosis.[3]

5.2 Anti-inflammatory Activity

Sigmoidin A inhibits arachidonic acid metabolism pathways:

- 5-Lipoxygenase (5-LOX) Inhibition: High potency (IC₅₀ 31 M).[3]
- PLA2 Inhibition: Moderate inhibition of phospholipase A2-induced edema.[3]
- Mechanism: The prenyl groups likely facilitate penetration into the lipid bilayer, allowing the inhibitor to access the membrane-bound active sites of these enzymes.[3]

5.3 Visualization: Mechanism of Action



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Figure 2: Dual mechanism of action: Pro-oxidant DNA damage in the presence of Copper (top path) and Anti-inflammatory inhibition of 5-LOX (bottom path).[3]

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